![molecular formula C20H18ClN3O4S B7719688 3-chloro-N-{5-[(5-chloro-2-methylphenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7719688.png)
3-chloro-N-{5-[(5-chloro-2-methylphenyl)sulfamoyl]-2-methoxyphenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-{5-[(5-chloro-2-methylphenyl)sulfamoyl]-2-methoxyphenyl}benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TAK-659 and has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-chloro-N-{5-[(5-chloro-2-methylphenyl)sulfamoyl]-2-methoxyphenyl}benzamide involves the inhibition of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell receptor signaling. By inhibiting BTK, this compound can disrupt the signaling pathways that promote the survival and proliferation of B-cells, leading to their death.
Biochemical and Physiological Effects:
In addition to its effects on B-cell receptor signaling, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to suppress the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-chloro-N-{5-[(5-chloro-2-methylphenyl)sulfamoyl]-2-methoxyphenyl}benzamide in lab experiments is its potent inhibitory effects on B-cell receptor signaling, which makes it a useful tool for studying the role of this pathway in various diseases. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-chloro-N-{5-[(5-chloro-2-methylphenyl)sulfamoyl]-2-methoxyphenyl}benzamide. One area of interest is the development of more potent and selective inhibitors of BTK, which could have even greater therapeutic potential. Another direction for research is the investigation of this compound's effects on other signaling pathways and cell types, which could lead to the identification of new therapeutic targets. Finally, the use of this compound in combination with other drugs or therapies could also be explored as a potential treatment strategy.
Synthesemethoden
The synthesis of 3-chloro-N-{5-[(5-chloro-2-methylphenyl)sulfamoyl]-2-methoxyphenyl}benzamide involves the reaction of 3-chlorobenzoic acid with 5-[(5-chloro-2-methylphenyl)sulfamoyl]-2-methoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting compound is then purified through column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-{5-[(5-chloro-2-methylphenyl)sulfamoyl]-2-methoxyphenyl}benzamide has been studied for its potential applications in scientific research, particularly in the field of oncology. It has been shown to have potent inhibitory effects on B-cell receptor signaling and has been investigated as a potential treatment for B-cell malignancies such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma.
Eigenschaften
IUPAC Name |
3-chloro-N-[2-methoxy-5-(pyridin-2-ylmethylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S/c1-28-19-9-8-17(29(26,27)23-13-16-7-2-3-10-22-16)12-18(19)24-20(25)14-5-4-6-15(21)11-14/h2-12,23H,13H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRSHXOLPUSXOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

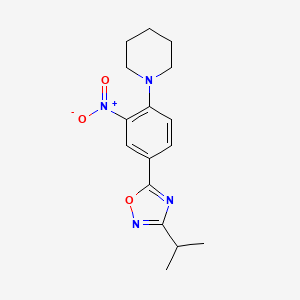
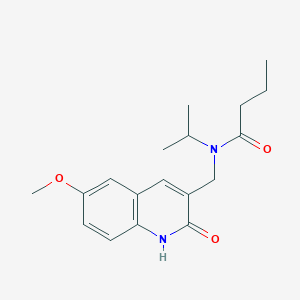
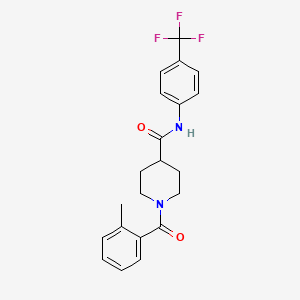

![3-nitro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719634.png)
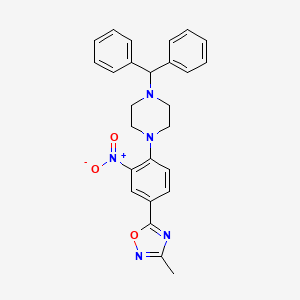

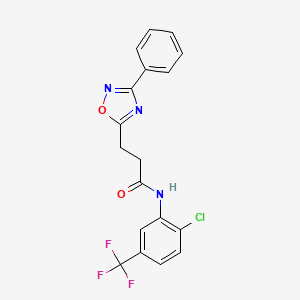
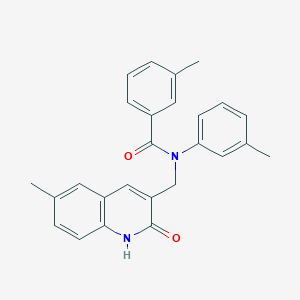

![2-(N-methyl4-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B7719673.png)
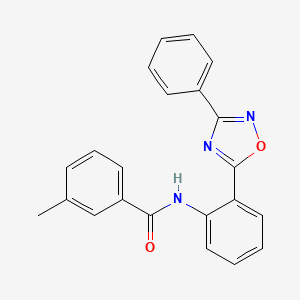

![N-(2-Fluorophenyl)-2-[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B7719695.png)